molecular formula C19H16BrN3O5 B11547334 N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide

N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide

Cat. No.: B11547334
M. Wt: 446.3 g/mol
InChI Key: ULEYZDWPWLCVQV-UHFFFAOYSA-N
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Description

N’-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide typically involves multiple stepsThe final step involves the coupling of the indole derivative with 4-bromo-2-methoxyphenoxyacetohydrazide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce different functional groups at the bromine or methoxy positions .

Scientific Research Applications

N’-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with varying substituents. Examples include:

Uniqueness

What sets N’-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H16BrN3O5

Molecular Weight

446.3 g/mol

IUPAC Name

N-(1-acetyl-2-hydroxyindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H16BrN3O5/c1-11(24)23-14-6-4-3-5-13(14)18(19(23)26)22-21-17(25)10-28-15-8-7-12(20)9-16(15)27-2/h3-9,26H,10H2,1-2H3

InChI Key

ULEYZDWPWLCVQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Br)OC

Origin of Product

United States

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